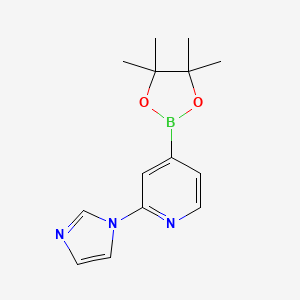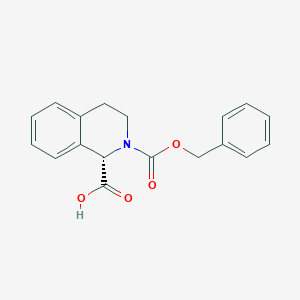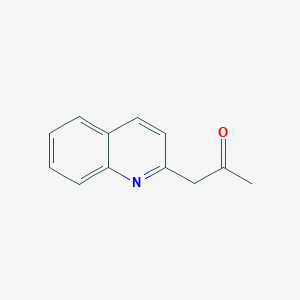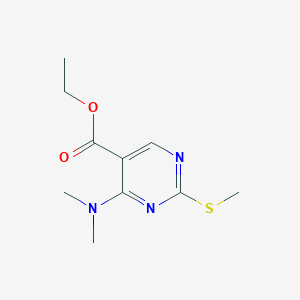![molecular formula C15H22ClNO3 B3060018 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-62-5](/img/structure/B3060018.png)
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride
Übersicht
Beschreibung
“2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609400-62-5 . It has a molecular weight of 299.8 and its molecular formula is C15H21NO3.ClH . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15 (14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 299.8 and its molecular formula is C15H21NO3.ClH . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride, focusing on six unique fields:
Pharmaceutical Development
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is extensively used in pharmaceutical research for the development of new drugs. Its unique chemical structure allows it to act as a precursor or intermediate in the synthesis of various pharmacologically active compounds. Researchers explore its potential in creating novel therapeutic agents, particularly in the treatment of neurological disorders and cancer .
Organic Synthesis
This compound is valuable in organic synthesis due to its reactivity and selectivity. It serves as a building block in the synthesis of complex organic molecules. Its morpholine moiety and benzaldehyde group make it a versatile intermediate in the construction of heterocyclic compounds, which are crucial in medicinal chemistry and material science.
Material Science
In material science, 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is used to develop advanced materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Researchers are investigating its applications in creating high-performance polymers and composites for industrial use .
Chemical Biology
The compound is also employed in chemical biology for studying biological processes at the molecular level. It can be used to design probes and sensors that detect specific biomolecules or monitor biochemical reactions. This application is particularly important in understanding cellular mechanisms and developing diagnostic tools .
Catalysis
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride plays a role in catalysis research. It can act as a ligand or catalyst in various chemical reactions, including asymmetric synthesis and cross-coupling reactions. Its ability to facilitate these reactions efficiently makes it a valuable component in developing new catalytic systems .
Safety and Hazards
The compound should be handled with care. Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and not getting it in eyes, on skin, or on clothing . It should be used only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .
Zukünftige Richtungen
While specific future directions for “2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride” are not available, related compounds have been used in various studies, including the synthesis of platinum and ruthenium complexes , and in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies .
Eigenschaften
IUPAC Name |
2-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRSJYSIVPWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride | |
CAS RN |
1609400-62-5 | |
| Record name | Benzaldehyde, 2-[4-(4-morpholinyl)butoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059936.png)


![2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B3059942.png)

![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)

![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)




![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)
